Kuwanon O

Description

Properties

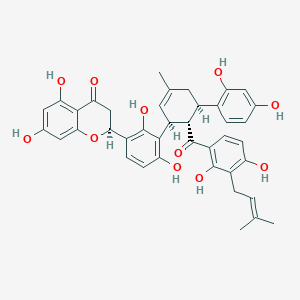

Molecular Formula |

C40H38O11 |

|---|---|

Molecular Weight |

694.7 g/mol |

IUPAC Name |

(2S)-2-[3-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C40H38O11/c1-18(2)4-6-23-28(43)10-9-25(38(23)48)40(50)35-26(22-7-5-20(41)14-30(22)45)12-19(3)13-27(35)36-29(44)11-8-24(39(36)49)33-17-32(47)37-31(46)15-21(42)16-34(37)51-33/h4-5,7-11,13-16,26-27,33,35,41-46,48-49H,6,12,17H2,1-3H3/t26-,27-,33-,35-/m0/s1 |

InChI Key |

YIHMXHFAOIEYBW-BHNQILPDSA-N |

Isomeric SMILES |

CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)O |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Kuwanon O: A Comprehensive Technical Guide on its Discovery, Natural Source, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuwanon O, a prenylated flavonoid, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery, natural sourcing, and characterized biological effects of Kuwanon O. Detailed experimental protocols for its isolation and analysis are presented, alongside a comprehensive summary of its physicochemical and biological properties in structured tables. Furthermore, this guide illustrates the key signaling pathways modulated by related Kuwanon compounds, offering insights into the potential mechanisms of action for Kuwanon O. This document serves as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Source

Kuwanon O is a distinctive flavonoid derivative characterized by a fused dihydrochalcone partial moiety. Its discovery is rooted in the extensive phytochemical investigation of the Moraceae family, particularly the genus Morus (mulberry).

Natural Source: The primary natural source of Kuwanon O is the root bark of mulberry trees. It has been successfully isolated from Morus lhou (set.) Koidz and Morus australis. The root bark of these species is a rich reservoir of various prenylated flavonoids, including a range of other Kuwanon compounds such as Kuwanon A, B, C, E, G, H, and T. The geographical distribution of these mulberry species spans across East Asia, including countries like China, Japan, and Korea, where the root bark has been traditionally used in herbal medicine.

Physicochemical Properties

A summary of the known physicochemical properties of Kuwanon O is provided in Table 1. This data is essential for its identification, purification, and formulation in research and development settings.

| Property | Value | Reference |

| Molecular Formula | C₄₀H₃₈O₁₁ | [1] |

| Molecular Weight | 694.72 g/mol | [1] |

| CAS Number | 89200-01-1 | [1] |

| Appearance | Powder | [1] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |

| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month | [1] |

Table 1: Physicochemical Properties of Kuwanon O

Experimental Protocols

The isolation and purification of Kuwanon O from its natural source, as well as the evaluation of its biological activities, involve a series of established experimental procedures. The following protocols are based on methodologies reported for the isolation of Kuwanon O and related flavonoids from Morus species.

Extraction and Isolation of Kuwanon O from Morus Root Bark

The general workflow for the extraction and isolation of Kuwanon O is depicted in the diagram below.

Caption: General workflow for the extraction and isolation of Kuwanon O.

Detailed Methodology:

-

Preparation of Plant Material: The root bark of Morus australis or Morus lhou is collected, washed, air-dried, and pulverized into a coarse powder.

-

Extraction: The powdered root bark is extracted exhaustively with methanol at room temperature. The methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The majority of flavonoid compounds, including Kuwanon O, are typically found in the ethyl acetate fraction.

-

Column Chromatography:

-

Silica Gel Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, with the polarity being gradually increased. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing compounds of interest are further purified by column chromatography on Sephadex LH-20, using methanol as the eluent, to separate compounds based on their molecular size.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of Kuwanon O is achieved by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a mobile phase typically consisting of a gradient of methanol and water or acetonitrile and water.

Structure Elucidation

The chemical structure of the isolated Kuwanon O is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework. 2D-NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms and the final structure.

-

UV-Vis Spectroscopy: To observe the characteristic absorption maxima of the flavonoid chromophore.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Biological Activity Assays

The following are generalized protocols for assessing the key biological activities of Kuwanon O.

This assay is used to evaluate the depigmenting potential of Kuwanon O.

-

Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a solution of L-tyrosine (substrate) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Assay Procedure: The assay is typically performed in a 96-well plate. Varying concentrations of Kuwanon O are pre-incubated with the tyrosinase solution for a specific period. The reaction is initiated by adding the L-tyrosine solution.

-

Measurement: The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (around 475 nm) over time using a microplate reader.

-

Data Analysis: The percentage of tyrosinase inhibition is calculated, and the IC₅₀ value (the concentration of Kuwanon O required to inhibit 50% of the enzyme activity) is determined.

This assay determines the lowest concentration of Kuwanon O that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) is prepared in a suitable broth medium.

-

Assay Procedure: The assay is performed in a 96-well plate using a broth microdilution method. Serial dilutions of Kuwanon O are prepared in the broth. The bacterial inoculum is then added to each well.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Measurement: The MIC is determined as the lowest concentration of Kuwanon O at which no visible growth of the microorganism is observed.

Biological Activities and Quantitative Data

Kuwanon O has been reported to exhibit a range of biological activities. The available quantitative data for these activities are summarized in Table 2.

| Biological Activity | Assay/Model | Target | Result (IC₅₀/MIC) | Reference |

| Depigmenting | Tyrosinase Inhibition | Mushroom Tyrosinase | Potent inhibitor (specific IC₅₀ not found) | [2] |

| Anti-MRSA | Broth Microdilution | MRSA | Efflux pump inhibition described | [3] |

| Photoprotective | UVA-induced DNA damage | Human Epidermal Keratinocytes | Protective effects observed | [1] |

| Antiparasitic | In vitro assay | Neobenedenia girellae | Activity reported | [1] |

Table 2: Summary of Reported Biological Activities of Kuwanon O

Note: While several sources point to the potent biological activities of Kuwanon O, specific IC₅₀ or MIC values are not consistently reported in the readily available literature. Further targeted studies are required to quantify these effects comprehensively.

Signaling Pathways

While the specific signaling pathways modulated by Kuwanon O are still under investigation, studies on structurally related Kuwanons, such as Kuwanon T and Sanggenon A, provide valuable insights into its potential mechanisms of action, particularly in the context of inflammation. These compounds have been shown to exert their anti-inflammatory effects through the modulation of the NF-κB and Nrf2/HO-1 signaling pathways.

Putative Anti-Inflammatory Signaling Pathway of Kuwanon O

The following diagram illustrates the likely mechanism by which Kuwanon O and related compounds may inhibit inflammation.

Caption: Putative anti-inflammatory mechanism of Kuwanon O via NF-κB and Nrf2 pathways.

Pathway Description:

-

NF-κB Pathway Inhibition: Inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptor 4 (TLR4), leading to the activation of the IKK complex. IKK then phosphorylates IκBα, causing its degradation and the release of NF-κB. NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes. Kuwanon O is hypothesized to inhibit this pathway, possibly at the level of IKK activation, thereby reducing the expression of inflammatory mediators.

-

Nrf2/HO-1 Pathway Activation: Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Kuwanon O may promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and induces the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1). HO-1 has anti-inflammatory properties and can further suppress the NF-κB pathway.

Conclusion and Future Directions

Kuwanon O, a prenylated flavonoid from the root bark of Morus species, presents a compelling profile of biological activities, including depigmenting, antimicrobial, and photoprotective effects. While its discovery is part of the broader exploration of mulberry constituents, further research is needed to pinpoint the seminal work on its isolation and to fully quantify its therapeutic potential through detailed dose-response studies. The elucidation of its precise mechanisms of action, particularly its interaction with key signaling pathways such as NF-κB and Nrf2, will be crucial for its development as a potential therapeutic agent. This technical guide provides a solid foundation for researchers to build upon in their future investigations of this promising natural product.

References

- 1. Kuwanon G: an antibacterial agent from the root bark of Morus alba against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Prenylated phenolics from Morus alba against MRSA infections as a strategy for wound healing [frontiersin.org]

Kuwanon O: A Technical Guide to Isolation from Morus lhou Root Bark

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation and characterization of Kuwanon O, a prenylflavonoid found in the root bark of Morus lhou. This document details the experimental protocols for extraction and purification, presents key quantitative data, and illustrates the relevant biological signaling pathways potentially modulated by this class of compounds.

Introduction

Kuwanon O is a Diels-Alder type adduct, a class of natural products known for their complex structures and diverse biological activities. Isolated from the root bark of Morus lhou (syn. Morus australis), Kuwanon O and its analogs have attracted interest for their potential therapeutic properties, including anti-inflammatory and cytotoxic effects. This guide serves as a technical resource for researchers seeking to isolate and study Kuwanon O.

Experimental Protocols

The isolation of Kuwanon O from the root bark of Morus lhou involves a multi-step process of extraction, solvent partitioning, and chromatographic separation. The following protocol is based on established methodologies for the isolation of prenylflavonoids from Morus species.

Plant Material and Extraction

-

Collection and Preparation: The root bark of Morus lhou is collected and air-dried. The dried bark is then ground into a coarse powder to increase the surface area for efficient extraction.

-

Extraction: The powdered root bark is extracted with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the secondary metabolites. The methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning

The crude methanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A common partitioning scheme is as follows:

-

n-hexane: To remove non-polar constituents such as fats and waxes.

-

Ethyl acetate (EtOAc): This fraction is typically enriched with flavonoids and other polyphenolic compounds, including Kuwanon O.[1]

-

n-butanol (n-BuOH): To isolate more polar compounds.

The ethyl acetate fraction is of primary interest for the isolation of Kuwanon O and is taken for further chromatographic purification.

Chromatographic Purification

A combination of chromatographic techniques is employed to isolate Kuwanon O from the complex mixture of the ethyl acetate fraction.

-

Silica Gel Column Chromatography: The dried ethyl acetate extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing Kuwanon O, as identified by TLC, are pooled, concentrated, and further purified by preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water. This step is crucial for obtaining high-purity Kuwanon O.

Quantitative Data

The following tables summarize the key quantitative data associated with the characterization of Kuwanon O.

Table 1: Physicochemical and Spectroscopic Data for Kuwanon O

| Property | Value |

| Molecular Formula | C40H36O11 |

| Molecular Weight | 692 |

| Appearance | Pale yellow powder |

| UV λmax (MeOH) nm (log ε) | 210 (4.91), 268 (4.62), 325 (sh, 4.25) |

| IR νmax (KBr) cm⁻¹ | 3350, 1650, 1600, 1580 |

| ¹H-NMR (90 MHz, Acetone-d₆, δ) | See original publication for detailed assignments.[1] |

| ¹³C-NMR (22.5 MHz, Acetone-d₆, δ) | See original publication for detailed assignments.[1] |

| Mass Spectrometry (MS) | m/z 692 (M⁺) |

Experimental Workflow and Signaling Pathways

Experimental Workflow for Kuwanon O Isolation

The following diagram illustrates the general workflow for the isolation of Kuwanon O from Morus lhou root bark.

Caption: Workflow for the isolation of Kuwanon O.

Potential Signaling Pathways Modulated by Kuwanon Compounds

While the specific effects of Kuwanon O on signaling pathways are not extensively documented, other Kuwanon compounds isolated from Morus species have been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2/HO-1 signaling pathways.[2][3][4] The following diagram illustrates these potential mechanisms of action.

Caption: Potential anti-inflammatory signaling pathways.

Conclusion

This technical guide provides a foundational framework for the isolation and study of Kuwanon O from Morus lhou root bark. The detailed protocols and compiled data are intended to facilitate further research into the chemical properties and potential therapeutic applications of this and related compounds. The elucidation of the biological activities of Kuwanon O, potentially through the modulation of inflammatory pathways, warrants continued investigation.

References

- 1. Components of root bark of morus lhou1 1. Structures of two new natural diels-alder adducts, kuwanons N and o - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Kuwanon O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon O is a flavonoid derivative, specifically a dihydrochalcone, that can be isolated from the root bark of plants belonging to the Morus genus, such as Morus lhou and Morus australis. This document provides a comprehensive overview of the known biological activities of Kuwanon O, with a focus on its depigmenting, photoprotective, anti-methicillin-resistant Staphylococcus aureus (MRSA), and antiparasitic properties. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Depigmenting Activity

Kuwanon O has demonstrated significant depigmenting effects in various in vitro models. Its mechanism of action primarily involves the modulation of the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis.

Mechanism of Action

The depigmenting effects of Kuwanon O are cell-type specific:

-

In B16 murine melanoma cells: Kuwanon O induces the post-transcriptional degradation of MITF. This leads to a significant reduction in the production of tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2), both of which are crucial enzymes in the melanin synthesis pathway.[1][2]

-

In melan-a cells (immortalized murine melanocytes): Kuwanon O suppresses the expression of the tyrosinase enzyme family by downregulating MITF at both the transcriptional and translational levels. This dual-level suppression highlights Kuwanon O as a potent inhibitor of melanogenesis.[1][2]

Signaling Pathway

The following diagram illustrates the signaling pathway through which Kuwanon O exerts its depigmenting effects.

Photoprotective Effects

Kuwanon O exhibits photoprotective properties by mitigating the cellular damage induced by ultraviolet A (UVA) radiation.

Mechanism of Action

The photoprotective effects of Kuwanon O are attributed to its ability to:

-

Reduce Oxidative Stress: Kuwanon O significantly suppresses the generation of cellular reactive oxygen species (ROS) and nitrotyrosine induced by UVA radiation.[3]

-

Enhance DNA Repair: It promotes the repair of UVA-induced DNA lesions, specifically 8-hydroxy-2'-deoxyguanosine (8-OHdG) and cyclobutane pyrimidine dimers (CPDs). This is achieved through the augmentation of p53 protein expression, a critical tumor suppressor involved in DNA damage response.[3]

Signaling Pathway

The diagram below outlines the proposed signaling pathway for the photoprotective activity of Kuwanon O.

Anti-MRSA and Antiparasitic Activities

Kuwanon O has also been investigated for its potential as an antimicrobial and antiparasitic agent.

Anti-MRSA Activity

Antiparasitic Activity

Kuwanon O has demonstrated significant efficacy against the fish ectoparasite Neobenedenia girellae.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of Kuwanon O.

| Activity | Test System | Metric | Value | Reference |

| Antiparasitic | Neobenedenia girellae (in vitro) | LC50 | 63.7 mg/L | [4] |

| Neobenedenia girellae (in vitro) | 100% mortality at 125 mg/L after 8 hours | [4] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the biological evaluation of Kuwanon O are not extensively reported in the available literature. However, the following sections outline the general methodologies employed in the cited studies.

Cellular Tyrosinase Activity Assay

This assay is used to determine the effect of Kuwanon O on melanin production in cell culture.

-

Cell Culture: B16 or melan-a cells are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with varying concentrations of Kuwanon O for a specified period.

-

Lysis: After treatment, cells are lysed to release intracellular components, including tyrosinase.

-

Enzyme Assay: The lysate is incubated with L-DOPA, a substrate for tyrosinase. The activity of tyrosinase is determined by measuring the formation of dopachrome, a colored product, spectrophotometrically at a specific wavelength (e.g., 475 nm).

-

Data Analysis: The percentage of tyrosinase inhibition is calculated by comparing the activity in Kuwanon O-treated cells to that in untreated control cells.

Broth Microdilution MIC Assay for MRSA

This method is used to determine the minimum inhibitory concentration of a compound against MRSA.

-

Inoculum Preparation: A standardized inoculum of an MRSA strain is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilution: Kuwanon O is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared MRSA suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of Kuwanon O that visibly inhibits the growth of the bacteria.

In Vitro Antiparasitic Assay against Neobenedenia girellae

This assay evaluates the efficacy of Kuwanon O against the adult stage of the fish parasite.

-

Parasite Collection: Adult Neobenedenia girellae are collected from infected fish.

-

Exposure: The parasites are placed in individual wells of a multi-well plate containing filtered seawater and varying concentrations of Kuwanon O.

-

Observation: The viability of the parasites is monitored over a set period (e.g., 8 hours).

-

Data Analysis: The concentration of Kuwanon O that results in 50% mortality (LC50) or 100% mortality is determined.

Western Blot for MITF and p53 Expression

This technique is used to analyze the effect of Kuwanon O on the expression of specific proteins.

-

Cell Treatment and Lysis: Cells (e.g., melanocytes or keratinocytes) are treated with Kuwanon O and then lysed to extract total protein.

-

Protein Quantification: The concentration of protein in the lysates is determined.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (MITF or p53) and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.

Conclusion

Kuwanon O is a promising natural flavonoid with a range of biological activities, most notably its depigmenting and photoprotective effects. Its mechanisms of action, centered around the modulation of the MITF and p53 signaling pathways, make it an interesting candidate for further research and development in the fields of dermatology and cosmetology. While its anti-MRSA and antiparasitic activities are also of interest, more quantitative data and detailed mechanistic studies are required to fully elucidate its therapeutic potential in these areas. This technical guide provides a foundation for researchers and drug development professionals to explore the multifaceted biological activities of Kuwanon O.

References

Kuwanon O: An In-depth Technical Guide on Its Mechanism of Action in Melanogenesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuwanon O, a prenylated flavonoid predominantly isolated from the roots of Morus australis, has emerged as a potent natural compound with significant therapeutic potential, particularly in the realm of dermatology. This technical guide provides a comprehensive overview of the current hypotheses surrounding the mechanism of action of Kuwanon O, with a primary focus on its well-documented role as a depigmenting agent. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved. A comparative analysis with other related Kuwanon compounds is also presented to provide a broader context for its bioactivity.

Primary Mechanism of Action Hypothesis: Inhibition of Melanogenesis

The principal and most substantiated mechanism of action for Kuwanon O is its ability to inhibit melanogenesis, the complex process of melanin synthesis. Melanin is the primary determinant of skin, hair, and eye color, and its overproduction can lead to hyperpigmentation disorders. Kuwanon O has demonstrated significant depigmenting effects in various cellular and artificial skin models.[1][2][3] The core of its action lies in the modulation of key regulatory factors and enzymes within the melanogenesis cascade.

The proposed mechanism of action for Kuwanon O in inhibiting melanogenesis is multifaceted and appears to be cell-type dependent.[2][3]

In melan-a cells:

-

Downregulation of Microphthalmia-associated Transcription Factor (MITF): Kuwanon O has been shown to suppress the expression of MITF at both the transcriptional and translational levels.[2][3] MITF is the master regulator of melanocyte development, survival, and function, and it governs the expression of essential melanogenic enzymes.[4]

-

Suppression of Tyrosinase Family Proteins: By downregulating MITF, Kuwanon O consequently reduces the expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[1][2] Tyrosinase is the rate-limiting enzyme in melanin synthesis, catalyzing the initial steps of converting L-tyrosine to L-DOPA and subsequently to dopaquinone.[4] TRP-1 and TRP-2 are also crucial for the production of eumelanin (black-brown pigment).[4]

In B16 murine melanoma cells:

-

Post-transcriptional Degradation of MITF: In this cell line, Kuwanon O induces the post-transcriptional degradation of MITF, while its mRNA expression remains unaffected.[2][3] This leads to a significant reduction in the protein levels of TRP-1 and TRP-2.[2]

The culmination of these actions is a marked decrease in melanin production, which has been visually and quantitatively confirmed in cell culture and artificial skin models.[2][3]

Visualizing the Melanogenesis Inhibition Pathway

The following diagram illustrates the signaling pathway of melanogenesis and highlights the points of intervention by Kuwanon O.

References

- 1. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The depigmenting effect of natural resorcinol type polyphenols Kuwanon O and Sanggenon T from the roots of morus australis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HKU Scholars Hub: The depigmenting effect and mechanism S of Kuwanon O and Sanggenon T from the roots of Morus australis [hub.hku.hk]

- 4. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Kuwanon O and its related flavonoid derivatives, focusing on their isolation, synthesis, biological activities, and mechanisms of action. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Kuwanon O is a prenylated flavonoid, a class of natural products known for their diverse and potent biological activities.[1] These compounds are primarily isolated from the root bark of various mulberry species (Morus spp.), such as Morus alba and Morus australis. The unique structural feature of Kuwanon O and its derivatives is the presence of one or more isoprenoid side chains, which significantly influences their bioactivity. This guide will delve into the scientific literature to present a detailed technical overview of these promising compounds.

Isolation and Synthesis

Isolation of Kuwanon Derivatives from Morus Species

Kuwanon O and its related compounds are typically extracted from the dried root bark of mulberry trees. A general laboratory-scale isolation protocol is outlined below.

Experimental Protocol: Isolation of Kuwanon Derivatives

-

Extraction: The dried and powdered root bark of Morus alba is extracted with methanol (MeOH) under reflux. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.[2]

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). The majority of flavonoid derivatives are typically found in the ethyl acetate fraction.

-

Chromatographic Separation: The EtOAc fraction is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and octadecylsilane (ODS) columns. Elution is performed with solvent gradients of increasing polarity (e.g., a mixture of chloroform and methanol, or methanol and water) to separate the individual compounds.[3]

-

Purification and Identification: Fractions containing the compounds of interest are further purified using preparative high-performance liquid chromatography (HPLC). The structures of the isolated compounds are then elucidated using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).[4]

Chemical Synthesis

Biological Activities and Quantitative Data

Kuwanon O and its derivatives exhibit a wide range of biological activities. The following tables summarize the available quantitative data for some of the most studied activities.

Anticancer Activity

Table 1: Anticancer Activity (IC₅₀ values in µM) of Kuwanon Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Kuwanon A | Melanoma | - | [7] |

| Kuwanon C | HeLa (Cervical Cancer) | ~20 | [8] |

| Kuwanon E | THP-1 (Leukemia) | 4.0 ± 0.08 | [9] |

| Flavonoid Derivatives | Caco-2 (Colon Cancer) | 2.42 µg/mL | [5] |

| Flavonoid Derivatives | HCT116 (Colon Cancer) | 1.20 - 20.01 | [5] |

Experimental Protocol: MTT Assay for Anticancer Activity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[10]

-

Compound Treatment: The cells are then treated with various concentrations of the Kuwanon derivative (e.g., 1 to 100 µM) and incubated for another 24 to 48 hours.[10]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Antibacterial Activity

Table 2: Antibacterial Activity (MIC values in µg/mL) of Kuwanon Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Kuwanon G | Streptococcus mutans | 8.0 | [4] |

| Kuwanon G | Streptococcus sobrinus | - | [4] |

| Kuwanon G | Streptococcus sanguis | - | [4] |

| Kuwanon G | Porphyromonas gingivalis | - | [4] |

| Flavonoids | Gram-positive bacteria | 31.25 - 125 | [12] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Culture: The target bacterial strain is cultured in a suitable broth medium until it reaches the exponential growth phase.[13]

-

Serial Dilution: The Kuwanon derivative is serially diluted in the broth medium in a 96-well microplate.[14]

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 1 x 10⁵ CFU/mL).[13]

-

Incubation: The microplate is incubated at 37°C for 18-24 hours.[14]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]

Enzyme Inhibitory Activity

Table 3: Enzyme Inhibitory Activity (IC₅₀ and Kᵢ values) of Kuwanon Derivatives

| Compound | Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Reference |

| Kuwanon G | Tyrosinase | - | - | Competitive | |

| Mulberrofuran G | Tyrosinase | 6.35 ± 0.45 | - | Competitive | |

| Kuwanon G | β-Glucuronidase | - | 3.74 | Noncompetitive | [15] |

| Sanggenon C | β-Glucuronidase | ≤ 5 | 2.71 | Noncompetitive | [15] |

| Kuwanon C | β-Glucuronidase | ≤ 5 | 4.03 | Noncompetitive | [15] |

| Kuwanon A | Nitric Oxide Synthase | 10.5 | - | - | [16] |

Experimental Protocol: Tyrosinase Inhibition Assay

-

Reagent Preparation: Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8). Prepare a solution of L-DOPA (substrate) in the same buffer.[1]

-

Assay Mixture: In a 96-well plate, add the phosphate buffer, Kuwanon derivative solution at various concentrations, and the tyrosinase solution.[17]

-

Pre-incubation: Pre-incubate the mixture for 10 minutes at 25°C.

-

Reaction Initiation: Initiate the reaction by adding the L-DOPA solution to each well.[18]

-

Absorbance Measurement: Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.[17]

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value. The type of inhibition can be determined using Lineweaver-Burk plots.[18]

Signaling Pathways

The biological activities of Kuwanon derivatives are often attributed to their ability to modulate specific intracellular signaling pathways.

Anti-inflammatory Effects via NF-κB and MAPK Pathways

Several studies have shown that flavonoids, including Kuwanon derivatives, exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[19][20][21]

Experimental Protocol: Western Blot Analysis of NF-κB Pathway

-

Cell Culture and Treatment: Macrophages (e.g., RAW 264.7 cells) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the Kuwanon derivative.[22]

-

Protein Extraction: After treatment, total cellular protein or nuclear and cytoplasmic fractions are extracted.[15]

-

SDS-PAGE and Transfer: Proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[23]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins in the NF-κB pathway (e.g., p-p65, IκBα).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[23]

Conclusion

Kuwanon O and its related flavonoid derivatives from Morus species represent a promising class of natural products with a wide array of biological activities. Their potential as anticancer, antibacterial, and anti-inflammatory agents warrants further investigation. This technical guide provides a foundational overview of the current knowledge, including experimental protocols and quantitative data, to aid researchers in the continued exploration and development of these valuable compounds. Further studies are needed to fully elucidate the specific mechanisms of action of Kuwanon O and to optimize its therapeutic potential.

References

- 1. Analysis of Anti-Tyrosinase Assay using L-DOPA [myskinrecipes.com]

- 2. Effects of Morus alba L. and Natural Products Including Morusin on In Vivo Secretion and In Vitro Production of Airway MUC5AC Mucin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. Antibacterial activity and mechanism of plant flavonoids to gram-positive bacteria predicted from their lipophilicities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

- 16. selleckchem.com [selleckchem.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.lookchemmall.com [pdf.lookchemmall.com]

- 19. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scienceopen.com [scienceopen.com]

- 22. researchgate.net [researchgate.net]

- 23. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

Physicochemical properties of Kuwanon O

An In-depth Technical Guide to the Physicochemical Properties of Kuwanon O

Introduction

Kuwanon O is a flavonoid derivative, specifically a prenylated flavanone, that is naturally present in the root bark of plants from the Morus genus, such as Morus lhou (set.) Koidz.[1][2][3] Like other members of the kuwanon family, it is recognized for its complex chemical structure, which includes a fused dihydrochalcone partial moiety.[1][2][3] This class of compounds has garnered significant interest from the scientific community due to a wide range of potential therapeutic applications. This guide provides a detailed overview of the physicochemical properties, experimental protocols for isolation and analysis, and insights into the biological signaling pathways modulated by related kuwanon compounds.

Physicochemical Properties of Kuwanon O

The fundamental physicochemical characteristics of Kuwanon O are summarized below. These properties are crucial for its handling, formulation, and application in research and development.

| Property | Value | Reference |

| Molecular Formula | C40H38O11 | [1][2][3][4] |

| Molecular Weight | 694.72 g/mol | [1][2][3] |

| CAS Number | 89200-01-1 | [2][3][4] |

| IUPAC Name | (2S)-2-[3-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | [4] |

| SMILES | CC1=C--INVALID-LINK--C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)O | [4] |

| InChI Key | YIHMXHFAOIEYBW-BHNQILPDSA-N | [4] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[5] To enhance solubility, it is recommended to heat the solution to 37°C and use an ultrasonic bath.[3] | |

| Storage Conditions | As a powder, it should be stored at -20°C for up to three years or at 4°C for up to two years.[2] When dissolved in a solvent, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month to maintain stability.[2][3] | |

| Topological Polar Surface Area (TPSA) | 205.00 Ų | [4] |

| XlogP | 7.00 | [4] |

Experimental Protocols

Extraction and Isolation of Kuwanons from Morus Species

The isolation of Kuwanon O and related compounds from their natural source, the root bark of Morus species, is a multi-step process that involves extraction followed by chromatographic purification.

Methodology:

-

Sample Preparation: The root bark of the Morus plant is collected, dried, and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is typically extracted with methanol using a Soxhlet apparatus or through maceration over an extended period.[6] This initial step yields a crude methanolic extract containing a wide array of phytochemicals.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol. The flavonoid compounds, including kuwanons, are typically enriched in the ethyl acetate fraction.[7]

-

Chromatographic Purification: The ethyl acetate fraction is subjected to repeated column chromatography to isolate the individual compounds.[7] This is the most critical and labor-intensive part of the process.

-

Silica Gel Chromatography: The fraction is first passed through a silica gel column and eluted with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate) to separate compounds based on their polarity.

-

ODS Column Chromatography: Further separation is achieved using an octadecylsilane (ODS) reversed-phase column.

-

Sephadex LH-20 Chromatography: Final purification is often performed using a Sephadex LH-20 column, which separates molecules based on their size and polarity.[7]

-

-

Structure Elucidation: The purity and structure of the isolated Kuwanon O are confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8]

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of Kuwanon O are limited, research on structurally similar kuwanons, such as Kuwanon T, G, and C, provides valuable insights into its potential biological activities.

Anti-inflammatory Effects

Studies on Kuwanon T and Sanggenon A have shown that they exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[7][9][10]

NF-κB Signaling Pathway:

In inflammatory conditions, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes. Kuwanon T and Sanggenon A have been shown to inhibit the activation of NF-κB. This inhibition prevents the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[7]

Nrf2 Signaling Pathway:

These compounds also activate the Nrf2 pathway, which is a key regulator of the antioxidant response.[7] Nrf2 activation leads to the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties. The anti-inflammatory effects of these kuwanons are, in part, mediated by the induction of HO-1.[7]

Antitumor Activity

Research on Kuwanon C has revealed its potential as an antitumor agent, primarily through the induction of apoptosis in cancer cells.[11][12]

Mechanism of Action:

Kuwanon C has been shown to target the mitochondria and endoplasmic reticulum of tumor cells.[11][12] This interaction leads to a significant increase in the production of reactive oxygen species (ROS). The elevated ROS levels disrupt the mitochondrial membrane potential, which is a critical event in the intrinsic pathway of apoptosis.[11] Furthermore, Kuwanon C can arrest the cell cycle, preventing cancer cell proliferation.[11][12] These cellular events culminate in the activation of apoptotic signaling pathways, leading to programmed cell death of the tumor cells.[11][12]

Conclusion

Kuwanon O is a complex natural product with significant potential for further scientific investigation. Its well-defined physicochemical properties provide a solid foundation for its use in experimental settings. The established protocols for its isolation from natural sources, though intricate, allow for the procurement of pure material for research. While direct evidence for Kuwanon O's bioactivity is still emerging, the demonstrated anti-inflammatory and antitumor activities of its structural analogs strongly suggest that it may possess similar therapeutic properties, making it a compelling candidate for future drug discovery and development efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. glpbio.com [glpbio.com]

- 4. plantaedb.com [plantaedb.com]

- 5. glpbio.com [glpbio.com]

- 6. mdpi.com [mdpi.com]

- 7. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells [mdpi.com]

- 8. Kuwanon G: an antibacterial agent from the root bark of Morus alba against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells | Semantic Scholar [semanticscholar.org]

- 10. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

Kuwanon O: An Overview of Current Research and Future Directions

A Note to the Reader: The following technical guide on Kuwanon O has been compiled based on the currently available scientific literature. It is important to note that, in comparison to other members of the kuwanon family of flavonoids, such as Kuwanon C and G, research on Kuwanon O is still in its nascent stages. While preliminary studies have identified several promising biological activities, the depth of mechanistic understanding, extensive quantitative data, and detailed signaling pathway elucidation are not yet as developed. This guide summarizes the existing data and highlights the areas where further research is needed.

Introduction

Kuwanon O is a flavonoid derivative that can be isolated from the root bark of plants from the Morus genus, such as Morus lhou and Morus australis.[1] Like other prenylated flavonoids, Kuwanon O is being investigated for its potential therapeutic properties. This document provides a technical overview of the existing research on Kuwanon O, focusing on its reported biological activities, and outlines the experimental methodologies used in these preliminary studies.

Chemical Structure

Kuwanon O is characterized as a flavonoid derivative with a fused dihydrochalcone partial moiety.[1][2] Its complex structure contributes to its biological activities.

Biological Activities and Quantitative Data

The primary biological activities of Kuwanon O reported in the literature include anti-methicillin-resistant Staphylococcus aureus (MRSA) effects, depigmenting properties, and photoprotective effects.

Quantitative Data Summary

Due to the limited research, extensive quantitative data for Kuwanon O is not available. The following table summarizes the key findings from the existing literature.

| Biological Activity | Assay | Target | Result | Reference |

| Anti-MRSA | Efflux Pump Inhibition | MRSA | Kuwanon O has been described to have efflux pump inhibition activity. | [3] |

| Depigmenting Effect | Not specified | Not specified | Kuwanon O has a reported depigmenting effect. | [1] |

| Photoprotective Effect | UVA-induced DNA damage | Human epidermal keratinocytes | Kuwanon O shows photoprotective effects on DNA damage induced by UVA. | [1] |

Experimental Protocols

The available literature provides limited detail on the specific experimental protocols used to evaluate Kuwanon O. The following is a generalized description based on the reported activities.

Anti-MRSA Activity (Efflux Pump Inhibition)

The ability of Kuwanon O to inhibit efflux pumps in MRSA is a key aspect of its antibacterial potential.[3] A common method to assess efflux pump inhibition is through the use of a fluorescent substrate, such as ethidium bromide, in the presence and absence of the test compound. A decrease in the fluorescence of bacterial cells treated with the compound indicates that the efflux of the substrate is being inhibited.

Depigmenting and Photoprotective Effects

The depigmenting and photoprotective effects of Kuwanon O suggest its potential use in dermatology.[1] The depigmenting effect can be assessed by measuring the inhibition of tyrosinase, a key enzyme in melanin synthesis. Photoprotective effects are often evaluated by exposing human epidermal keratinocytes to UVA radiation in the presence of the compound and then assessing DNA damage, for example, through comet assays or by measuring the levels of DNA damage markers like 8-hydroxy-2'-deoxyguanosine (8-OHdG).

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by Kuwanon O have not yet been fully elucidated. The reported biological activities suggest potential mechanisms of action:

-

Anti-MRSA Activity : The inhibition of efflux pumps is a significant mechanism to overcome antibiotic resistance in bacteria like MRSA. By blocking these pumps, Kuwanon O may increase the intracellular concentration of antibiotics, restoring their efficacy.

-

Depigmenting Effect : The depigmenting effect likely involves the inhibition of melanogenesis. This could occur through the direct inhibition of tyrosinase activity or by modulating the signaling pathways that regulate the expression of this enzyme.

-

Photoprotective Effect : The photoprotective effects of Kuwanon O against UVA-induced DNA damage may be attributed to its antioxidant properties, which could help to neutralize reactive oxygen species (ROS) generated by UVA radiation.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the initial investigation of a natural product like Kuwanon O, based on the activities reported in the literature.

Conclusion and Future Directions

Kuwanon O is a prenylated flavonoid with demonstrated anti-MRSA, depigmenting, and photoprotective properties in preliminary studies. However, the current body of research is limited. To fully understand its therapeutic potential, further in-depth studies are required. Future research should focus on:

-

Elucidating Signaling Pathways : Detailed investigations are needed to identify the specific molecular targets and signaling pathways through which Kuwanon O exerts its biological effects.

-

Comprehensive Quantitative Analysis : Further studies should aim to determine the IC50 and EC50 values of Kuwanon O in a wider range of biological assays and cell lines to better quantify its potency and selectivity.

-

In Vivo Studies : To validate the in vitro findings, well-designed in vivo studies in animal models are necessary to assess the efficacy, pharmacokinetics, and safety of Kuwanon O.

-

Synergistic Effects : Investigating the potential synergistic effects of Kuwanon O with existing antibiotics or other therapeutic agents could open up new avenues for combination therapies.

References

Ethnobotanical Uses and Pharmacological Activities of Kuwanon O and Related Flavonoids from Morus Species: A Technical Guide

Abstract

The genus Morus, commonly known as mulberry, holds a significant place in traditional medicine systems worldwide, with a history of use spanning centuries. Various parts of the mulberry tree, particularly the root bark, leaves, and fruit, are rich sources of bioactive phytochemicals, most notably prenylated flavonoids. Among these, Kuwanon O and its structural analogues, such as Kuwanon C, G, H, and T, have garnered considerable scientific interest. This technical guide provides an in-depth exploration of the ethnobotanical applications of key Morus species, including Morus alba, Morus nigra, and Morus rubra, which are known to produce these compounds. It bridges the gap between traditional knowledge and modern pharmacological validation by detailing the molecular mechanisms and signaling pathways through which these flavonoids exert their effects, including anti-inflammatory, antitumor, and antihypertensive activities. This document summarizes quantitative bioactivity data, provides detailed experimental protocols for extraction and analysis, and utilizes pathway diagrams to visually articulate complex biological interactions, serving as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Ethnobotanical Landscape of Key Morus Species

| Species | Common Name | Traditional Uses | Plant Parts Used |

| Morus alba | White Mulberry | Treatment of cough, asthma, fever, hypertension, diabetes, and as a diuretic, analgesic, and anti-inflammatory agent.[3][4][5][6] | Root bark, leaves, twigs, fruit.[4][6] |

| Morus nigra | Black Mulberry | Used for treating diabetes, hypertension, cough, sore throat, and mouth lesions, and as an anthelmintic and anti-inflammatory remedy.[7][8] | Root bark, leaves, fruit.[7] |

| Morus rubra | Red Mulberry | Employed by Native American tribes to treat dysentery, weakness, difficult urination, and tapeworms; the sap was used for ringworm.[9][10] | Root bark, leaves, sap, fruit.[9] |

Pharmacological Activities of Kuwanon O and Related Compounds

Kuwanon O is a flavonoid derivative that has been isolated from the root bark of Morus lhou and Morus australis.[11] Its pharmacological profile, along with that of closely related Kuwanons found predominantly in Morus alba and Morus nigra, highlights the therapeutic potential of this class of compounds.

Anti-inflammatory Effects via NF-κB and Nrf2/HO-1 Signaling

Kuwanon T, a compound isolated from Morus alba, has demonstrated significant anti-inflammatory properties.[12][13] It exerts its effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[12] Lipopolysaccharide (LPS) stimulation typically leads to the phosphorylation and degradation of IκBα, releasing the p50/p65 heterodimer to translocate to the nucleus and induce the expression of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6.[12][14] Kuwanon T inhibits the phosphorylation of IκBα, thereby preventing NF-κB translocation.[12]

Simultaneously, Kuwanon T activates the Nrf2/HO-1 pathway, an endogenous antioxidant response system. It promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of heme oxygenase-1 (HO-1), which has cytoprotective and anti-inflammatory functions.[12][15]

Antitumor Effects via Mitochondrial and ER-Targeted Apoptosis

Kuwanon C, another key flavonoid from Morus alba, exhibits potent antitumor activity by inducing apoptosis in cancer cells, such as the HeLa cervical cancer cell line.[16][17] Its mechanism involves the simultaneous targeting of mitochondria and the endoplasmic reticulum (ER).[16] Kuwanon C disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[16][17] Concurrently, it induces ER stress, which triggers the unfolded protein response (UPR). Both pathways converge to increase the intracellular levels of reactive oxygen species (ROS), which further damages cellular components and activates caspase cascades, ultimately leading to programmed cell death.[16]

Other Notable Bioactivities

-

Antihypertensive Effects: Kuwanon G and H, isolated from mulberry root bark, have been identified as potent angiotensin-converting enzyme (ACE) inhibitors, suggesting a mechanism for the traditional use of Morus in treating hypertension.[18]

-

Antimicrobial Activity: Several Kuwanons, including G and C, exhibit strong antibacterial activity against various pathogens, including oral pathogens like Streptococcus mutans and foodborne viruses.[19][20][21]

-

Photoprotective and Depigmenting Effects: Kuwanon O has been shown to protect human epidermal keratinocytes from UVA-induced DNA damage and exhibits a depigmenting effect, indicating its potential in dermatological applications.[11]

Quantitative Bioactivity Data

The following table summarizes key quantitative data from various studies on the bioactivity of Morus extracts and their constituent Kuwanon compounds.

| Compound / Extract | Bioactivity | Assay / Model | Result (IC₅₀ / MIC) | Reference(s) |

| Kuwanon G | Antibacterial | Streptococcus mutans | MIC: 8.0 µg/mL | [20] |

| Kuwanon C | Antiviral (COVID-19) | Spike S1 RBD:ACE2 Interaction | IC₅₀: 91.4 µM | [19] |

| Morus alba Branch Bark Ethanol Extract (BBEE) | α-glucosidase Inhibition | In vitro enzyme assay | IC₅₀: 8.0 µg/mL | [22] |

| Morus alba Branch Bark Ethanol Extract (BBEE) | Sucrase Inhibition | In vitro enzyme assay | IC₅₀: 0.24 µg/mL | [22] |

| Morus alba Root Bark Flavonoids | Antibacterial | Staphylococcus aureus, Bacillus subtilis | MIC: 5 - 30 µg/mL | [21] |

Experimental Protocols

Extraction and Isolation of Kuwanons from Morus Root Bark

This protocol outlines a general procedure for the extraction and chromatographic isolation of prenylated flavonoids like Kuwanon O from mulberry root bark, based on methodologies described in the literature.[23][24][25]

Methodology:

-

Preparation of Plant Material: Dried root bark of a Morus species is ground into a fine powder.

-

Defatting: The powder (e.g., 50 g) is refluxed with a non-polar solvent like petroleum ether in a Soxhlet extractor for approximately 3 hours to remove lipids and other non-polar constituents.[23] This step is repeated twice.

-

Flavonoid Extraction: The defatted residue is then subjected to extraction with a polar solvent. A common method is ultrasonic-assisted extraction with 95% ethanol (e.g., 2 x 500 mL) for 30-60 minutes per cycle.[23]

-

Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning (Optional but Recommended): The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol). The prenylated flavonoids, including Kuwanons, typically concentrate in the ethyl acetate fraction.[18]

-

Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over a stationary phase like silica gel. A gradient elution system (e.g., hexane-ethyl acetate or chloroform-methanol) is used to separate the compounds into fractions based on polarity.

-

Purification: Fractions showing the presence of target compounds (monitored by TLC) are further purified using techniques such as preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to yield pure Kuwanon compounds.[24]

NF-κB Inhibition Assay (Reporter Gene Method)

This protocol describes a method to quantify the inhibitory effect of a compound like Kuwanon T on NF-κB transcriptional activity using a luciferase reporter gene assay.[26][27][28]

Materials:

-

HeLa cells or RAW 264.7 macrophages stably transfected with an NF-κB-luciferase reporter construct.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

NF-κB stimulus (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL).

-

Test compound (Kuwanon T, dissolved in DMSO).

-

Luciferase Assay Reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the reporter cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[29]

-

Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound (e.g., Kuwanon T) or vehicle control (DMSO). Incubate for a pre-treatment period of 1-2 hours.

-

Stimulation: Add the NF-κB stimulus (e.g., TNF-α) to all wells except the unstimulated control.

-

Incubation: Incubate the plate for a period sufficient to induce robust reporter gene expression, typically 6-8 hours.[26]

-

Cell Lysis and Luciferase Assay: Discard the medium and wash the cells with PBS. Add cell lysis buffer and incubate according to the manufacturer's instructions.

-

Measurement: Transfer the cell lysate to a luminometer plate and add the luciferase assay substrate. Immediately measure the luminescence.

-

Data Analysis: Normalize the luminescence readings of treated wells to the vehicle control. Calculate the percentage of inhibition and determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration.

Conclusion and Future Directions

The rich ethnobotanical history of Morus species provides a valuable foundation for modern drug discovery. The traditional uses of mulberry for treating inflammatory conditions, infections, and metabolic disorders are now being substantiated by rigorous scientific investigation into its constituent compounds. Prenylated flavonoids, particularly Kuwanon O and its analogues, have emerged as potent bioactive molecules with well-defined mechanisms of action, including the modulation of key inflammatory and apoptotic signaling pathways like NF-κB and those originating from the mitochondria.

The quantitative data and detailed protocols provided in this guide underscore the therapeutic potential of these natural products. Future research should focus on the preclinical and clinical evaluation of purified Kuwanons for specific indications such as inflammatory diseases and oncology. Further investigation into the synergistic effects of different Morus compounds, as well as the development of optimized extraction and delivery systems, will be crucial for translating the ethnobotanical promise of the mulberry tree into novel, evidence-based therapies.

References

- 1. foodresearchjournal.com [foodresearchjournal.com]

- 2. angelbiology.com [angelbiology.com]

- 3. researchgate.net [researchgate.net]

- 4. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. herbalreality.com [herbalreality.com]

- 7. agrijournal.org [agrijournal.org]

- 8. iscientific.org [iscientific.org]

- 9. herbs2000.com [herbs2000.com]

- 10. Morus (plant) - Wikipedia [en.wikipedia.org]

- 11. abmole.com [abmole.com]

- 12. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells [mdpi.com]

- 13. [PDF] Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. scribd.com [scribd.com]

- 22. Preparation of the Branch Bark Ethanol Extract in Mulberry Morus alba, Its Antioxidation, and Antihyperglycemic Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Extraction and antioxidant activity of flavonoids of Morus nigra - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Effects of Morus alba L. and Natural Products Including Morusin on In Vivo Secretion and In Vitro Production of Airway MUC5AC Mucin - PMC [pmc.ncbi.nlm.nih.gov]

- 26. indigobiosciences.com [indigobiosciences.com]

- 27. mdpi.com [mdpi.com]

- 28. NF-κB Transcriptional Activity Assay using NKL reporter cells [protocols.io]

- 29. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Silico Prediction of Kuwanon O Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuwanon O, a flavonoid derivative isolated from the root bark of Morus lhou, presents a compelling scaffold for drug discovery.[1][2] While experimental investigations into its bioactivity are emerging, in silico predictive methods offer a rapid and cost-effective approach to elucidate its therapeutic potential, mechanism of action, and pharmacokinetic profile. This technical guide provides a comprehensive overview of a proposed computational workflow for predicting the bioactivity of Kuwanon O, drawing upon established methodologies and data from related Kuwanon compounds. This document outlines detailed protocols for molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and signaling pathway analysis to guide further research and development.

Introduction to Kuwanon O

Kuwanon O is a natural flavonoid characterized by a fused dihydrochalcone partial moiety.[1][2] Like other members of the Kuwanon family, such as Kuwanon C, G, and T, it is anticipated to possess a range of biological activities.[3][4][5] In silico analysis serves as a powerful tool to hypothesize and prioritize potential therapeutic applications for Kuwanon O, thereby streamlining subsequent experimental validation.

Proposed In Silico Bioactivity Prediction Workflow

The following workflow outlines a systematic approach to predict the bioactivity of Kuwanon O using computational methods.

Caption: Proposed in silico workflow for predicting Kuwanon O bioactivity.

Methodologies and Experimental Protocols

This section details the proposed computational methodologies for investigating the bioactivity of Kuwanon O.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique can be used to estimate the binding affinity and identify key interactions driving the binding.

Experimental Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of Kuwanon O from a chemical database (e.g., PubChem).

-

Optimize the ligand geometry using a computational chemistry software (e.g., Avogadro, ChemDraw).

-

Assign partial charges and define rotatable bonds.

-

-

Target Identification and Preparation:

-

Identify potential protein targets based on the known activities of related Kuwanon compounds (e.g., tyrosinase, NF-κB, CDK1).[6][7][8]

-

Retrieve the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDockTools.

-

-

Docking Simulation:

-

Define the binding site (grid box) on the target protein based on the location of known inhibitors or active sites.

-

Perform the docking simulation using software such as AutoDock Vina or PyRx.

-

Analyze the resulting binding poses and their corresponding binding energies.

-

Table 1: Predicted Binding Affinities of Related Kuwanon Compounds to Various Targets

| Compound | Target | Docking Score (kcal/mol) | Reference |

| Kuwanon C | CDK1 | -10.1 | [8] |

| Kuwanon G | Tyrosinase | -8.5 | [6] |

| Mulberrofuran G | Tyrosinase | -8.2 | [6] |

| Albanol B | Tyrosinase | -7.5 | [6] |

ADMET Prediction

ADMET prediction models are crucial for assessing the drug-likeness of a compound. These models predict properties related to absorption, distribution, metabolism, excretion, and toxicity.

Experimental Protocol:

-

Input:

-

Use the 2D or 3D structure of Kuwanon O as input.

-

-

Prediction Software:

-

Utilize online servers or standalone software for ADMET prediction (e.g., SwissADME, pkCSM, Toxtree).

-

-

Parameter Analysis:

-

Analyze key descriptors such as:

-

Absorption: Lipophilicity (LogP), water solubility, intestinal absorption.

-

Distribution: Blood-brain barrier permeability, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Mutagenicity, carcinogenicity, hepatotoxicity.

-

-

Table 2: Predicted ADMET Properties of a Hypothetical Flavonoid (Example)

| Property | Predicted Value | Interpretation |

| LogP | 3.5 | Good lipophilicity for membrane permeability |

| Water Solubility | Moderately Soluble | Acceptable for oral administration |

| BBB Permeability | Low | Less likely to cause CNS side effects |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| Mutagenicity | Non-mutagenic | Low risk of genetic damage |

Signaling Pathway Analysis

Identifying the signaling pathways modulated by Kuwanon O can provide insights into its mechanism of action. This can be inferred from the predicted protein targets.

Example: NF-κB Signaling Pathway (Inhibited by Kuwanon T)

The anti-inflammatory effects of Kuwanon T have been attributed to the inhibition of the NF-κB signaling pathway.[4][7][9] A similar mechanism could be hypothesized for Kuwanon O.

Caption: Hypothesized inhibition of the NF-κB pathway by Kuwanon O.

Example: Nrf2/HO-1 Signaling Pathway (Activated by Kuwanon T)

Kuwanon T has also been shown to activate the Nrf2/HO-1 pathway, leading to antioxidant effects.[4][9]

Caption: Hypothesized activation of the Nrf2/HO-1 pathway by Kuwanon O.

Conclusion and Future Directions

The in silico methodologies outlined in this guide provide a robust framework for the preliminary assessment of Kuwanon O's bioactivity. Molecular docking can identify potential protein targets and elucidate binding interactions, while ADMET prediction can offer insights into its pharmacokinetic profile and potential liabilities. Furthermore, by drawing parallels with related compounds, signaling pathway analysis can help to formulate hypotheses regarding its mechanism of action. The integration of these computational approaches can significantly accelerate the drug discovery process for Kuwanon O, enabling a more targeted and efficient experimental validation phase. Future work should focus on performing these in silico analyses and subsequently validating the most promising predictions through in vitro and in vivo studies.

References

- 1. abmole.com [abmole.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Metabolite‐Based Network Pharmacology, Molecular Docking, and Dynamics Simulations to Preliminarily Verify Treating Diabetic Encephalopathy Effect of Kuwanon G - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells | Semantic Scholar [semanticscholar.org]

- 5. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum [mdpi.com]

- 9. mdpi.com [mdpi.com]

Kuwanon O: A Potential Phytoalexin in the Defense Arsenal of Morus Species

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The genus Morus, commonly known as mulberry, is a rich source of a diverse array of secondary metabolites with significant pharmacological potential. Among these are the prenylated flavonoids, a class of compounds often implicated in plant defense mechanisms as phytoalexins. This technical guide focuses on Kuwanon O, a prenylated flavonoid found in Morus species, particularly in the root bark of Morus alba. While direct evidence is still emerging, the structural characteristics of Kuwanon O and the known functions of related compounds strongly suggest its role as a phytoalexin, a low molecular weight antimicrobial compound synthesized de novo by plants in response to pathogen attack or other stressors. This document provides a comprehensive overview of the current understanding of Kuwanon O, including its putative biosynthesis, potential regulatory pathways, and detailed experimental protocols for its study.

Putative Biosynthesis of Kuwanon O

The biosynthesis of Kuwanon O is believed to follow the general phenylpropanoid pathway, a well-established route for the production of flavonoids in plants.[1][2] The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the core flavonoid skeleton, which is then modified by prenylation to yield Kuwanon O. Key enzymes such as chalcone synthase (CHS), which catalyzes a crucial step in flavonoid synthesis, have been identified and characterized in Morus species.[3][4][5] Furthermore, prenyltransferase genes responsible for the addition of prenyl groups to flavonoid skeletons have also been reported in mulberry.[6]

The proposed biosynthetic pathway involves the following key stages:

-

Phenylpropanoid Pathway: L-phenylalanine is converted to 4-coumaroyl-CoA.

-

Flavonoid Biosynthesis: Chalcone synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Isomerization and Modification: Naringenin chalcone is then isomerized and further modified to form the specific flavanone backbone of Kuwanon O.

-

Prenylation: A prenyltransferase enzyme facilitates the attachment of a prenyl group to the flavonoid skeleton, a critical step that enhances the bioactivity of the molecule.[1]

Putative biosynthetic pathway of Kuwanon O in Morus species.

Regulation of Kuwanon O Biosynthesis and Defense Signaling

The production of phytoalexins is tightly regulated and is typically induced by various biotic and abiotic elicitors. While specific studies on the elicitation of Kuwanon O are limited, research on other phytoalexins in Morus, such as stilbenes and benzofurans, has demonstrated their induction by elicitors like methyl jasmonate, salicylic acid, and yeast extract in cell and hairy root cultures.[7][8][9] This suggests that Kuwanon O biosynthesis is likely under similar control.